Methyl 2-(3-cyanopropoxy)benzoate
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Overview
Description
Methyl 2-(3-cyanopropoxy)benzoate is an organic compound with the molecular formula C12H13NO3 and a molar mass of 219.24 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a cyanopropoxy group attached to the benzene ring. This compound is used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-cyanopropoxy)benzoate can be synthesized through the reaction of 4-chlorobutyronitrile with methyl salicylate in the presence of potassium carbonate as a base and N,N-dimethylformamide as a solvent. The reaction is typically carried out at 70°C for 4 hours, resulting in a yield of approximately 70% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of efficient reaction conditions and purification techniques is essential to achieve high yields and purity in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-cyanopropoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The cyanopropoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
Methyl 2-(3-cyanopropoxy)benzoate is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-cyanopropoxy)benzoate involves its interaction with specific molecular targets and pathways. The cyanopropoxy group can interact with enzymes and receptors, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-cyanopropoxy)benzoate: Characterized by the presence of a cyanopropoxy group.
Methyl benzoate: Lacks the cyanopropoxy group and has different chemical properties.
Methyl 2-(2-cyanopropoxy)benzoate: Similar structure but with a different position of the cyanopropoxy group.
Uniqueness
This compound is unique due to the specific position of the cyanopropoxy group, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
methyl 2-(3-cyanopropoxy)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-15-12(14)10-6-2-3-7-11(10)16-9-5-4-8-13/h2-3,6-7H,4-5,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCRLYBFVMRADA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381977 |
Source
|
Record name | methyl 2-(3-cyanopropoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134722-23-9 |
Source
|
Record name | Methyl 2-(3-cyanopropoxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134722-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 2-(3-cyanopropoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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